molecular formula C9H12N2O3S B8206246 N-(4-methyl-2-sulfamoylphenyl)acetamide

N-(4-methyl-2-sulfamoylphenyl)acetamide

Cat. No.: B8206246
M. Wt: 228.27 g/mol
InChI Key: VTEJDJBENUVAJT-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-sulfamoylphenyl)acetamide (CAS 855941-97-8) is a high-purity chemical compound featuring a fused acetamide-sulfonamide scaffold. This structure is of significant interest in medicinal chemistry for the development of novel urease inhibitors . Urease enzymes are crucial for the survival of pathogenic bacteria like Helicobacter pylori , and their inhibition is a key therapeutic strategy for treating gastric ulcers and other infections . The molecular formula of the compound is C9H12N2O3S, and it has a molecular weight of 228.27 g/mol . Compounds incorporating both acetamide and sulfonamide moieties have been demonstrated to exhibit a potent mixed mode of urease inhibition, making them valuable pharmacological tools for investigating treatments for pathological conditions involving this enzyme . As a building block in drug discovery, this scaffold allows researchers to explore multi-target directed ligands. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-methyl-2-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEJDJBENUVAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Acetylation of 4-Methylaniline

A foundational approach involves the sequential sulfonation and acetylation of 4-methylaniline. In this method, 4-methylaniline is first acetylated using acetic anhydride in the presence of sodium acetate to yield 4-methylacetanilide. Subsequent sulfonation with fuming sulfuric acid introduces a sulfonic acid group at the ortho position relative to the acetamide moiety, forming 4-methyl-2-sulfobenzoic acid acetanilide. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in dichloromethane under reflux. The resulting 4-methyl-2-sulfonyl chloride acetanilide is then treated with aqueous ammonia to furnish the sulfamoyl group, yielding N-(4-methyl-2-sulfamoylphenyl)acetamide.

Critical Considerations :

  • Sulfonation regioselectivity is influenced by the directing effects of the acetamide group, which favors ortho substitution.

  • Reaction yields for analogous compounds range from 70% to 85% under optimized conditions.

Copper-Catalyzed Coupling for Direct Sulfamoylation

One-Step Synthesis Using CuI Catalysis

Recent advancements in transition metal catalysis enable the direct coupling of sulfonyl chlorides with amines. For example, 4-methyl-2-acetamidobenzenesulfonyl chloride reacts with ammonia in the presence of CuI (10 mol%), cesium carbonate (2 equiv), and DMF as a solvent at 100°C for 24 hours. This method bypasses intermediate isolation steps, achieving a 76% yield for structurally related N-(4-fluorophenyl)sulfamoyl derivatives.

Reaction Optimization :

  • Elevated temperatures (100°C) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Substrate scope limitations may arise with sterically hindered amines, necessitating tailored conditions.

Purification and Characterization Protocols

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using dichloromethane (DCM) and ethyl acetate (EA) gradients (e.g., DCM/EA = 5:1). For instance, N-(4-(N-(p-tolyl)sulfamoyl)phenyl)acetamide was isolated in 87% yield after chromatography, with purity confirmed by thin-layer chromatography (TLC).

Spectroscopic Validation

1H NMR Analysis :

  • Acetamide methyl protons resonate at δ 2.06–2.22 ppm, while sulfamoyl NH protons appear as broad singlets near δ 7.47–7.99 ppm.

  • Aromatic protons in the 4-methyl-2-sulfamoylphenyl moiety exhibit doublets between δ 7.56–7.80 ppm (J = 8.9–9.4 Hz).

13C NMR and Mass Spectrometry :

  • The acetamide carbonyl carbon is observed at δ 168.8–169.6 ppm, consistent with analogous structures.

  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ = 305.0954 for C₁₅H₁₇N₂O₃S).

Challenges in Regioselective Functionalization

Competing Side Reactions

Unwanted sulfonation at meta or para positions relative to the acetamide group may occur if reaction conditions (e.g., temperature, acid concentration) are suboptimal. For example, incomplete sulfonation led to a 15% yield reduction in N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide synthesis.

Stability of Sulfamoyl Intermediates

Sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions. Neutral work-up protocols (e.g., aqueous sodium bicarbonate washes) are critical to preserving product integrity.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantage Limitation
Sulfonyl Chloride Route70–85%High purity via chromatographyMulti-step synthesis
Copper-Catalyzed Coupling74–87%One-step procedureRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methyl-2-sulfamoylphenyl)acetamide has been investigated for its antimicrobial and anti-inflammatory properties. The sulfonamide group is known for its ability to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanisms of action include inhibition of folic acid synthesis, which is crucial for bacterial growth .

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor , particularly against carbonic anhydrases (CAs), which are vital in numerous physiological processes.

Case Study: Carbonic Anhydrase Inhibition

Research has indicated that this compound can selectively inhibit human carbonic anhydrase isoforms, particularly CA IX, which is implicated in tumorigenesis and metastasis. The compound demonstrated low nanomolar inhibition constants, suggesting its potential as a therapeutic agent in cancer treatment .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile intermediate for creating various chemical entities. Its ability to undergo nucleophilic substitutions makes it valuable in synthesizing more complex molecules.

Synthesis Overview

The synthesis typically involves reacting 4-methyl-2-sulfamoylphenyl derivatives with acetic anhydride or acetyl chloride under controlled conditions to yield this compound . This method allows for the efficient production of the compound in laboratory settings.

In addition to its antimicrobial and enzyme inhibition properties, this compound has been evaluated for its antioxidant activities.

Case Study: Antioxidant Potential

In vitro studies have shown that the compound exhibits significant free radical scavenging activity, indicating potential applications in treating oxidative stress-related diseases . The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with results suggesting that modifications to the sulfonamide structure could enhance efficacy.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-sulfamoylphenyl)acetamide involves the inhibition of bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. By competing with PABA, the compound inhibits the enzyme dihydropteroate synthase, leading to a decrease in folic acid production and ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl/Phenyl Substituents

N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9)
  • Structure : Differs by a methoxy group instead of methyl at the 4-position of the sulfamoyl-attached phenyl ring.
  • This may influence solubility and receptor binding .
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide (STK098012)
  • Structure : Nearly identical to the target compound but with a sulfamoyl group linked to a 4-methylphenyl ring instead of a 4-methylphenylacetamide backbone.
  • Significance : Highlights the importance of substituent positioning; the sulfamoyl group’s placement affects steric hindrance and biological activity .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Features a nitro group at the 2-position and a chloro group at the 4-position.
  • Key Findings: The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the target compound. Crystal packing is stabilized by C–H⋯O interactions, which are less pronounced in methyl-substituted analogs .

Pharmacological Activity Comparisons

Antimicrobial Acetamides
  • Compounds 47–50 (): Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit potent activity against gram-positive bacteria (MIC ≤ 1 µg/mL) and fungi.
  • However, the absence of a fluorophenyl group could reduce potency .
Analgesic Acetamides
  • N-(3-Methylbutyl)acetamide: Demonstrates insect-attractant properties and shares structural similarities with paracetamol (N-(4-hydroxyphenyl)acetamide), a known analgesic. The target compound’s sulfamoyl group may enhance blood-brain barrier penetration compared to hydroxyl or alkyl substituents .

Substituent Effects on Physicochemical Properties

Compound Substituents Solubility Key Interactions Biological Activity
N-(4-Methyl-2-sulfamoylphenyl)acetamide 4-Me, 2-SO₂NH₂ Moderate in water Hydrogen bonding (SO₂NH₂) Potential enzyme inhibition
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, SO₂Me Low in water C–H⋯O, π-π stacking Intermediate for heterocycles
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide o-tolyl, acetylphenoxy High in ethanol Van der Waals Unknown (structural studies)
  • Methyl vs. Nitro Groups : Methyl groups enhance lipophilicity, improving membrane permeability, while nitro groups reduce solubility but increase reactivity in electrophilic substitutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methyl-2-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology: The compound can be synthesized via condensation reactions using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base. Optimization may involve adjusting stoichiometric ratios, reaction time (e.g., room temperature vs. reflux), and purification via column chromatography . Alternative routes include acylation of sulfonamide intermediates with acetic anhydride under controlled pH conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the methyl group at the 4-position shows a singlet at ~2.3 ppm in 1^1H NMR .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. The sulfamoyl group forms intermolecular N–H···O bonds, stabilizing the crystal lattice .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1300 cm1^{-1} (S=O stretching) validate functional groups .

Q. How is the preliminary biological activity of this compound assessed?

  • Methodology:

  • Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) with MIC (Minimum Inhibitory Concentration) values .
  • Anticancer Screening : MTT assays on cell lines (e.g., HCT-116, MCF-7) measure IC50_{50} values. Derivatives with electron-withdrawing substituents often show enhanced cytotoxicity .

Advanced Research Questions

Q. How do structural modifications to the acetamide or sulfamoyl groups affect pharmacological activity?

  • Methodology:

  • SAR Studies : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring and evaluate changes in bioactivity. For instance, 4-methoxy analogs exhibit improved antifungal potency due to increased lipophilicity .
  • Molecular Docking : Simulate binding to targets like COX-2 or fungal cytochrome P450 enzymes. The sulfamoyl group’s hydrogen-bonding capacity enhances target affinity .

Q. What crystallographic data reveal about the compound’s stability and intermolecular interactions?

  • Methodology: Analyze X-ray diffraction data (e.g., CCDC entry from Acta Cryst. E68, o1155). Key findings include:

  • Torsion Angles : The acetamide moiety adopts a planar conformation (C–N–C=O torsion angle ~180°), minimizing steric strain .
  • Hydrogen Bonds : N–H···O interactions between sulfamoyl NH and carbonyl oxygen stabilize the crystal structure, impacting solubility and melting point .

Q. How can contradictory data in biological assays be resolved?

  • Methodology:

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines to identify selectivity (e.g., higher potency in HT-29 vs. PC-3 cells) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes. Instability in CYP450-rich environments may explain variability in in vivo efficacy .

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